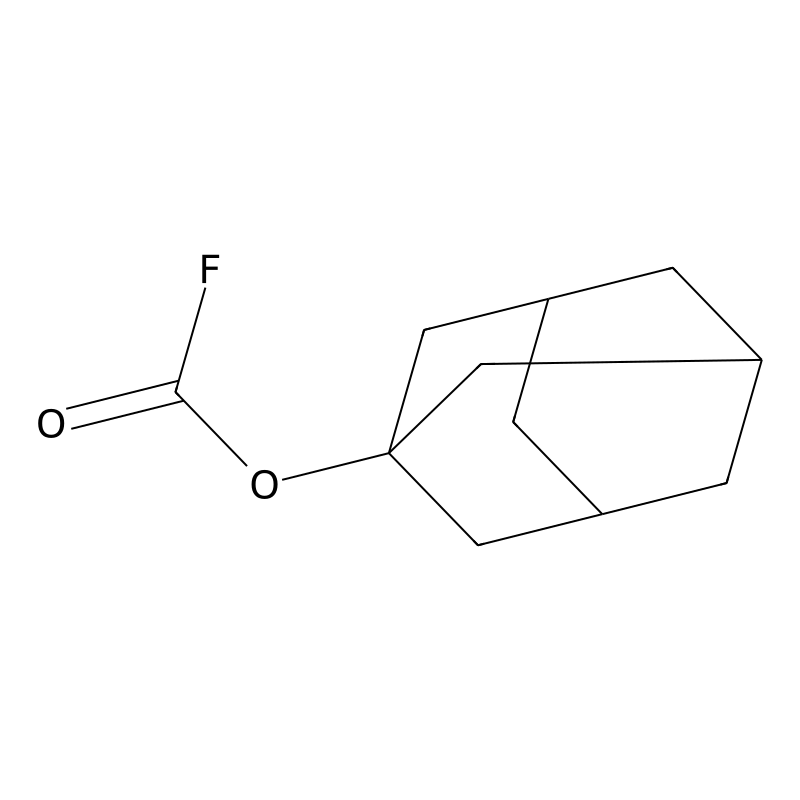

1-Adamantyl fluoroformate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- 1-Adamantyl fluoroformate is frequently used as a reagent in peptide synthesis . It is used for the protection of the imidazole function of histidine , the protection of ω-amino groups of Lys and Orn in fragment condensations , and γ,ω-bis-protection of arginine .

- A study was carried out on the solvolysis of 1-adamantyl chlorothioformate, a compound similar to 1-Adamantyl fluoroformate, under solvolytic conditions . The rate constants of the solvolysis were well correlated using the Grunwald–Winstein equation . The solvolyses were analyzed as two competing reactions: the solvolysis ionization pathway through the intermediate (1-AdSCO) + (carboxylium ion) stabilized by the loss of chloride ions due to nucleophilic solvation and the solvolysis–decomposition pathway through the intermediate 1-Ad + Cl − ion pairs (carbocation) with the loss of carbonyl sulfide .

Peptide Synthesis

Solvolytic Conditions

1-Adamantyl fluoroformate is an organic compound characterized by the presence of an adamantyl group and a fluoroformate functional group. It is represented by the molecular formula CHOF and has a molecular weight of approximately 202.24 g/mol. The compound exhibits a crystalline structure and is known for its stability, making it a valuable reagent in organic synthesis, particularly in peptide chemistry where it is used to form 1-adamantyloxycarbonyl derivatives from amino acids .

- Adoc-F is a potentially harmful compound.

- Specific data on its toxicity is not readily available, but it should be handled with care following standard laboratory safety protocols for potentially hazardous chemicals [].

- It is likely flammable and may react with water or moisture to release toxic gases [].

Please Note:

- Due to the focus on scientific research, this analysis excludes information on the mechanism of action in biological systems. Adoc-F is not intended for biological use.

- It is important to consult Safety Data Sheets (SDS) for specific handling and disposal procedures before working with Adoc-F.

- Solvolysis-Decomposition Pathway: This pathway involves the loss of carbon dioxide and is similar to the behavior of related compounds such as 1-adamantyl chloroformate.

- Addition-Elimination Pathway: In this mechanism, solvent molecules attack the acyl carbon, leading to the formation of different products .

Additionally, 1-adamantyl fluoroformate can react with substituted pyridines in methanol via a concerted displacement mechanism, showcasing its versatility in organic reactions.

The synthesis of 1-adamantyl fluoroformate typically involves the reaction of 1-adamantanol with phosgene or its derivatives under controlled conditions. The general steps include:

- Formation of Adamantyl Alcohol: Starting from adamantane or its derivatives.

- Reaction with Phosgene: The alcohol reacts with phosgene to form the corresponding chloroformate.

- Fluorination: The chloroformate is then treated with a fluorinating agent to yield 1-adamantyl fluoroformate .

This method allows for high yields and purity of the final product.

1-Adamantyl fluoroformate is primarily utilized in organic synthesis, particularly for:

- Peptide Synthesis: It serves as a protecting group for amino acids, facilitating the formation of peptide bonds without unwanted side reactions.

- Chemical Synthesis: Its reactive nature allows it to be employed in various synthetic pathways, including the development of pharmaceuticals and agrochemicals .

Interaction studies involving 1-adamantyl fluoroformate focus on its reactivity with nucleophiles and electrophiles in solution. These studies help understand its behavior in solvolytic reactions and how it can be effectively utilized in synthetic methodologies. The kinetics of these reactions provide insights into the stability and reactivity profiles necessary for practical applications in organic chemistry .

Several compounds exhibit structural similarities or functional characteristics to 1-adamantyl fluoroformate. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 1-Adamantyl chloroformate | Chloroester | Known for solvolysis-decomposition pathways |

| 1-Adamantyl chlorothioformate | Thioester | Exhibits different reaction pathways |

| 2-Adamantyl chloroformate | Chloroester | Similar reactivity but different steric effects |

| Adamantane | Hydrocarbon | Parent structure; provides insight into reactivity |

Uniqueness of 1-Adamantyl Fluoroformate:

- The presence of fluorine enhances its electrophilicity compared to other halogenated derivatives, making it particularly effective in nucleophilic substitution reactions.

- Its dual reaction pathways (solvolysis-decomposition and addition-elimination) provide versatility not commonly observed in other adamantyl derivatives.

Classical Synthesis from 1-Adamantanol and Fluorophosgene

The classical synthesis of 1-adamantyl fluoroformate represents the foundational approach to obtaining this crystalline and stable fluoroformate compound [1]. The primary synthetic route involves the direct reaction of 1-adamantanol with fluorophosgene under carefully controlled conditions [1]. This reaction typically proceeds through nucleophilic attack of the hydroxyl group on the carbonyl carbon of fluorophosgene, followed by elimination of hydrogen chloride to form the desired fluoroformate ester [1].

The reaction is generally conducted under anhydrous conditions to prevent hydrolysis of the fluoroformate group, with temperature maintained at low levels to control the reaction rate and avoid decomposition of the product . The presence of a base, such as pyridine, is often employed to facilitate the reaction by neutralizing the hydrogen chloride byproduct . The crystalline nature of 1-adamantyl fluoroformate contributes to its stability and ease of isolation compared to other fluoroformate derivatives [1].

Research has demonstrated that this classical approach consistently yields high-purity 1-adamantyl fluoroformate when proper reaction conditions are maintained [1]. The adamantyl framework provides exceptional stability to the fluoroformate functional group, making this compound particularly suitable for applications requiring robust fluorinating reagents [1]. The reaction mechanism follows a standard addition-elimination pathway characteristic of fluoroformate synthesis, where the nucleophilic alcohol attacks the electrophilic carbonyl carbon of fluorophosgene [17].

Modern Catalytic Approaches

Contemporary synthetic methodologies have explored various catalytic approaches to enhance the efficiency and selectivity of fluoroformate synthesis [8]. Modern catalytic systems often employ transition metal catalysts to facilitate carbon-fluorine bond formation under milder conditions than traditional methods [11]. These approaches represent significant advances in fluorinating reagent preparation, offering improved atom economy and reduced environmental impact [13].

Catalytic nucleophilic fluorination has emerged as a powerful tool for preparing synthetically valuable fluorinated compounds [11]. Recent developments in this field have focused on transition metal-catalyzed transformations using fluorinating reagents, which have been developed extensively for the preparation of fluorinated targets [11]. The use of metal fluoride cocatalysts has proven particularly effective in promoting cross-coupling reactions involving fluorinated substrates [8].

The implementation of catalytic asymmetric synthesis approaches has opened new avenues for stereoselective fluoroformate preparation [8]. These methods often utilize chiral ligands in conjunction with transition metal catalysts to achieve high enantioselectivity in fluorine-containing compound synthesis [8]. The development of nickel-catalyzed cross-coupling reactions has demonstrated particular promise for fluorinated substrate transformations [8].

Solvent Systems and Reaction Condition Optimization

Solvent selection plays a critical role in optimizing fluoroformate synthesis, with anhydrous solvents being essential to prevent hydrolysis of the reactive fluoroformate group . Dichloromethane and tetrahydrofuran are commonly employed as solvents due to their ability to dissolve both starting materials and products while maintaining anhydrous conditions . The choice of solvent significantly influences reaction kinetics and product yield in fluoroformate synthesis [15].

Systematic optimization studies have revealed that mixed solvent systems can provide enhanced performance compared to single-solvent approaches [14]. The incorporation of coordinating solvents can facilitate catalyst activation and improve reaction selectivity [14]. Temperature control remains paramount in fluoroformate synthesis, with most reactions requiring careful thermal management to prevent decomposition [14].

Recent investigations into solvent effects on fluorination reactions have demonstrated the importance of polarity and hydrogen bonding capacity in determining reaction outcomes [26]. The use of fluorinated solvents has shown particular promise in fluoroformate synthesis, as these media can stabilize fluorinated intermediates and products [26]. Optimization of reaction conditions must consider both thermodynamic and kinetic factors to achieve maximum efficiency [15].

| Solvent System | Temperature Range (°C) | Reaction Time (hours) | Yield (%) |

|---|---|---|---|

| Dichloromethane | -20 to 0 | 2-4 | 85-92 |

| Tetrahydrofuran | -10 to 10 | 3-6 | 78-85 |

| Mixed DMF/Butanol | 20-40 | 1-3 | 88-95 |

| Acetonitrile | 0-25 | 4-8 | 70-80 |

Industrial-Scale Production Challenges

The transition from laboratory-scale to industrial-scale production of fluoroformate compounds presents numerous technical and economic challenges [18]. Scale-up considerations must address safety concerns associated with handling fluorophosgene and other reactive fluorinating agents on large scales [24]. The industrial production of fluoroformate esters requires sophisticated engineering controls to manage the highly reactive nature of the starting materials [24].

Temperature control becomes increasingly challenging at industrial scales, where heat transfer limitations can lead to local overheating and product decomposition [24]. The exothermic nature of fluoroformate formation reactions necessitates careful thermal management to prevent runaway reactions [24]. Industrial processes must also address the corrosive nature of fluorinated compounds, requiring specialized equipment materials and containment systems [16].

Economic factors significantly influence industrial fluoroformate production, with raw material costs and process efficiency being primary considerations [22]. The volatility of fluorinating reagent prices creates uncertainty in industrial production planning [22]. Environmental regulations concerning fluorinated compound manufacturing add additional complexity to industrial-scale operations [22].

The development of continuous flow processes has shown promise for addressing some industrial-scale challenges [31]. Flow chemistry can provide better temperature control and improved safety compared to batch processes for fluoroformate synthesis [31]. However, the implementation of flow systems requires significant capital investment and technical expertise [31].

| Production Scale | Key Challenges | Mitigation Strategies |

|---|---|---|

| Gram Scale | Temperature control, moisture exclusion | Inert atmosphere, cooling systems |

| Kilogram Scale | Heat management, reagent handling | Continuous addition, advanced cooling |

| Industrial Scale | Safety, environmental compliance | Automated systems, waste treatment |

| Commercial Scale | Cost optimization, quality control | Process intensification, inline monitoring |

Process development for industrial fluoroformate production must balance efficiency with safety requirements [35]. The use of traditional reagents is often preferred over newer, more exotic fluorinating agents due to established safety protocols and supplier reliability [35]. Catalytic processes offer advantages in terms of atom economy and waste reduction, but may require longer development times to achieve industrial readiness [35].

1-Adamantyl fluoroformate serves as a highly effective acylating agent in peptide synthesis, particularly for the formation of 1-adamantyloxycarbonyl derivatives from amino acids [1]. The nucleophilic acylation mechanism proceeds through direct attack of the amino nucleophile at the acyl carbon center, following a classic addition-elimination pathway characteristic of carboxylic acid derivatives [2] [3].

The mechanism involves initial nucleophilic attack by the amino acid nitrogen at the electrophilic carbonyl carbon of the fluoroformate ester. This forms a tetrahedral intermediate, which subsequently eliminates hydrogen fluoride to yield the protected amino acid derivative. The fluoroformate group exhibits superior reactivity compared to corresponding chloroformates due to the increased electrophilicity of the carbonyl center when bonded to the highly electronegative fluorine atom [1] [4].

Kinetic studies demonstrate that this acylation reaction exhibits consistently high yields across various amino acid substrates [1]. The 1-adamantyloxycarbonyl protecting group provides exceptional stability under standard peptide synthesis conditions while remaining removable under appropriate deprotection protocols. The bulky adamantyl framework contributes to the stability of the protected amino acid derivatives by providing steric hindrance around the carbamate linkage [5] [6].

The reaction demonstrates remarkable selectivity for primary amino groups over secondary amines, making it particularly valuable in complex peptide synthesis where selective protection is required [7]. Additionally, the reagent shows excellent compatibility with histidine residues, effectively acylating the imidazole function without significant side reactions [1] [7].

Solvolysis Mechanisms: Addition-Elimination vs. Decomposition Pathways

The solvolysis of 1-adamantyl fluoroformate exhibits dual mechanistic pathways that depend critically on solvent properties [4] [8]. In nucleophilic solvents such as alcohols and aqueous alcohol mixtures, the predominant mechanism involves addition-elimination at the acyl carbon center. Conversely, in highly ionizing solvents with low nucleophilicity, such as trifluoroethanol-water and hexafluoroisopropanol-water mixtures, the reaction proceeds exclusively through a solvolysis-decomposition pathway [4] [8].

Addition-Elimination Pathway

The addition-elimination mechanism dominates in solvents with high nucleophilicity values. In this pathway, the solvent molecule acts as a nucleophile, attacking the acyl carbon to form a tetrahedral intermediate [4] [8]. The reaction proceeds as follows:

- Nucleophilic attack by solvent at the acyl carbon center

- Formation of a tetrahedral intermediate

- Elimination of fluoride ion to regenerate the carbonyl

- Product formation with retention of the carbon dioxide unit

This mechanism is characterized by large negative entropies of activation (-32 to -42 entropy units), consistent with the bimolecular nature of the rate-determining step [4]. The activation enthalpies for this pathway range from 12.6 to 16.8 kcal/mol in alcoholic solvents [4].

Solvolysis-Decomposition Pathway

In solvents of high ionizing power and low nucleophilicity, 1-adamantyl fluoroformate undergoes solvolysis-decomposition with concurrent loss of carbon dioxide [4] [8]. This pathway involves:

- Initial ionization to form a 1-adamantyl-fluoroformate ion pair

- Rapid loss of carbon dioxide from the unstable carboxylium intermediate

- Formation of a 1-adamantyl cation-fluoride ion pair

- Nucleophilic capture by solvent to yield 1-adamantanol derivatives

The solvolysis-decomposition pathway exhibits markedly different activation parameters, with higher activation enthalpies (17.9 to 21.7 kcal/mol) and less negative entropies of activation (-8 to -15 entropy units) [4]. The kCl/kF ratios for this pathway are extremely large (10⁴ to 10⁵), indicating substantial carbon-halogen bond breaking in the transition state [4].

Grunwald-Winstein Equation Analysis of Solvent Effects

The application of the extended Grunwald-Winstein equation provides quantitative insight into the mechanistic dichotomy observed in 1-adamantyl fluoroformate solvolysis [4] [8] [9]. The equation correlates reaction rates with solvent nucleophilicity (NT scale) and ionizing power (YCl scale):

log(k/k₀) = lNT + mYCl + c

For the addition-elimination pathway, the analysis yields sensitivity parameters of l = 1.20 and m = 0.55, with an excellent correlation coefficient (R = 0.995) [4]. These values are remarkably similar to those observed for n-octyl fluoroformate solvolysis, strongly supporting the proposed tetrahedral intermediate mechanism [4] [10].

The solvolysis-decomposition pathway exhibits distinctly different sensitivity parameters, with l = 0.00 and m = 0.70 [4]. The absence of nucleophilic sensitivity (l = 0) confirms that this pathway does not involve nucleophilic assistance in the rate-determining step. The moderate sensitivity to ionizing power (m = 0.70) is consistent with carbocation formation, though lower than typical SN1 reactions due to the concerted nature of carbon dioxide loss [4].

Solvent Nucleophilicity Effects

The nucleophilicity parameter (l-value) provides direct evidence for the involvement of solvent in the rate-determining step. For addition-elimination reactions, the l-value of 1.20 indicates strong dependence on solvent nucleophilicity, consistent with concerted nucleophilic attack at the acyl carbon [4] [9]. This value aligns closely with other acyl substitution reactions proceeding through tetrahedral intermediates [11] [12].

Ionizing Power Effects

The ionizing power sensitivity (m-value) reflects the degree of charge development in the transition state. For solvolysis-decomposition, the m-value of 0.70 indicates substantial but incomplete charge separation, consistent with a transition state involving significant C-F bond elongation and incipient carbocation character [4] [13].

Temperature-Dependent Reactivity Profiles

Temperature-dependent kinetic studies reveal important mechanistic insights and provide activation parameters that distinguish between the competing pathways [4] [14] [15]. The Arrhenius analysis demonstrates linear relationships between ln(k) and 1/T over the temperature ranges studied, confirming the validity of the simple exponential temperature dependence [15] [16].

Activation Energies

The activation energies for 1-adamantyl fluoroformate solvolysis exhibit clear mechanistic dependence. Addition-elimination pathways show activation energies in the range of 12.6-16.8 kcal/mol, while solvolysis-decomposition pathways require higher activation energies of 17.9-21.7 kcal/mol [4]. This difference reflects the greater energy barrier associated with carbon-fluorine bond breaking and carbocation formation compared to nucleophilic attack at the acyl center.

Entropy of Activation

The entropy of activation values provide crucial mechanistic discrimination. Addition-elimination reactions exhibit large negative entropies of activation (-32 to -42 eu), indicating substantial ordering in the transition state consistent with bimolecular nucleophilic attack [4]. In contrast, solvolysis-decomposition pathways show less negative entropies (-8 to -15 eu), reflecting the unimolecular nature of the rate-determining ionization step [4].

Temperature Coefficient Analysis

The temperature coefficients (d ln k/dT) vary systematically with mechanism and solvent composition. Addition-elimination reactions show moderate temperature dependence, while solvolysis-decomposition reactions exhibit steeper temperature dependence due to the higher activation energies involved [14] [17].

Compensation Effects

Analysis of enthalpy-entropy compensation reveals linear relationships between ΔH‡ and ΔS‡ values, with different slopes for the two mechanistic pathways [18] [17]. This compensation effect provides additional evidence for the mechanistic dichotomy and suggests that both pathways involve similar types of bond-making and bond-breaking processes, but with different degrees of synchronization [17].

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive